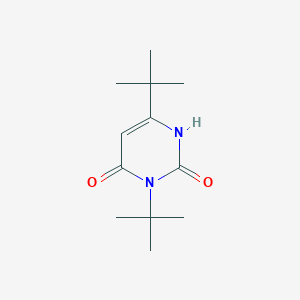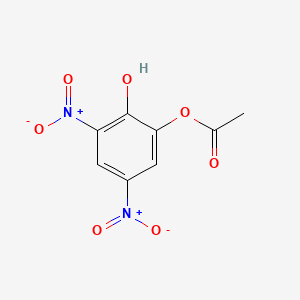
(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- is a chemical compound known for its significant role in various scientific fields. It is also referred to as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and is a major metabolite of the tobacco-specific nitrosamine NNK . This compound is recognized for its potent carcinogenic properties, particularly in the context of pulmonary carcinogenesis .
Méthodes De Préparation
The synthesis of 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- involves several synthetic routes and reaction conditions. One common method includes the nitrosation of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) to form the desired compound . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction may yield alcohol derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various derivatives . In biology and medicine, it is studied for its role in carcinogenesis and its potential as a biomarker for tobacco exposure . Additionally, it has applications in the industry, particularly in the synthesis of histone deacetylase inhibitors and as a peripheral vasodilator .
Mécanisme D'action
The mechanism of action of 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- involves its metabolism and interaction with molecular targets. The compound is metabolized to form reactive intermediates that can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .
Comparaison Avec Des Composés Similaires
3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- can be compared with other similar compounds such as NNK and NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) . While all these compounds share structural similarities and are metabolites of tobacco-specific nitrosamines, 3-Pyridinemethanol, a-[3-(methylnitrosoamino)propyl]-, (aS)- is unique in its specific metabolic pathways and its potent carcinogenic properties . Other similar compounds include 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and its various enantiomers .
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
Clé InChI |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
SMILES isomérique |
CN(CCC[C@@H](C1=CN=CC=C1)O)N=O |
SMILES canonique |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


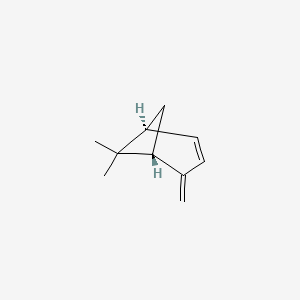
![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)
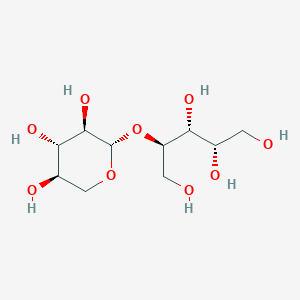
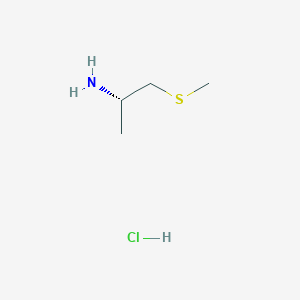
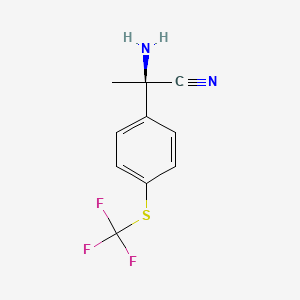
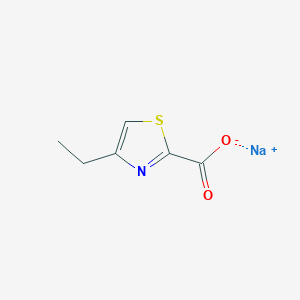
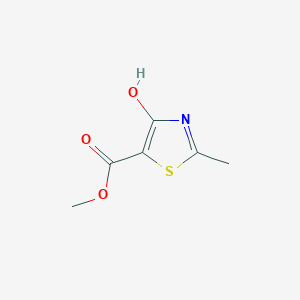
![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)

